Combretastatin D1
CAS No.: 117709-78-1
Cat. No.: VC0038084
Molecular Formula: C18H16O5
Molecular Weight: 312.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117709-78-1 |
---|---|
Molecular Formula | C18H16O5 |
Molecular Weight | 312.32 |
IUPAC Name | 13-hydroxy-3,6,15-trioxatetracyclo[14.2.2.110,14.02,4]henicosa-1(19),10(21),11,13,16(20),17-hexaen-7-one |
Standard InChI | InChI=1S/C18H16O5/c19-14-7-1-11-2-8-17(20)21-10-16-18(23-16)12-3-5-13(6-4-12)22-15(14)9-11/h1,3-7,9,16,18-19H,2,8,10H2 |
SMILES | C1CC(=O)OCC2C(O2)C3=CC=C(C=C3)OC4=C(C=CC1=C4)O |
Introduction
Chemical Structure and Properties
Combretastatin D1 exhibits unique structural characteristics that differentiate it from other members of the combretastatin family. The compound features a macrocyclic lactone structure, which is the defining characteristic of the D series combretastatins .
Molecular Properties
The fundamental molecular properties of Combretastatin D1 are summarized in the following table:
Property | Value |
---|---|
CAS Number | 117709-78-1 |
Molecular Formula | C18H16O5 |
Molecular Weight | 312.32 g/mol |
IUPAC Name | 13-hydroxy-3,6,15-trioxatetracyclo[14.2.2.110,14.02,4]henicosa-1(19),10(21),11,13,16(20),17-hexaen-7-one |
Structural Features
Combretastatin D1's structure is characterized by a macrocyclic lactone framework, which provides the molecule with its distinctive three-dimensional configuration. This macrocyclic structure incorporates multiple oxygen-containing functional groups, including a lactone (cyclic ester) moiety that contributes to its unique biological properties . The hydroxyl group at position 13 represents a key functional element that may play a role in the compound's biological activities through potential hydrogen bonding interactions with target proteins. Unlike the A series combretastatins, which contain a stilbene core with an ethene bridge connecting two aromatic rings, Combretastatin D1's macrocyclic structure imparts different spatial arrangements and potentially distinct mechanisms of action in biological systems .
Source and Isolation
Combretastatin D1, along with other members of the D series (D-2, D-3, and D-4), was initially isolated from the bark of Combretum caffrum, a South African willow tree . Further phytochemical investigations revealed that these compounds are also present in Getonia floribunda Roxb. Lam., indicating a wider natural distribution . The isolation of Combretastatin D1 follows the pioneering work initiated by the National Cancer Institute (NCI), which conducted extensive investigations into bioactive constituents from members of the Combretum genus following promising results against murine P-388 lymphocytic leukemia .
Historical Context
The discovery of combretastatins stemmed from collaborative research between Pettit et al. and the NCI Natural Products Branch . After initial studies revealed that the first isolated combretastatin was inactive, research focus shifted toward identifying bioactive derivatives, eventually leading to the discovery of various combretastatin series, including the D series to which Combretastatin D1 belongs . These natural product isolation efforts represent significant contributions to the field of pharmacognosy and medicinal chemistry, highlighting the importance of biodiversity as a source of novel chemical structures with potential therapeutic applications.
Comparison with Other Combretastatins
Combretastatin D1 differs substantially from other combretastatin series in terms of its core structure and potential biological activities. This section offers a comparative analysis of the different combretastatin series.
Structural Comparison
The combretastatin family is divided into four main structural classes, each with distinctive features:
-
Combretastatins A (stilbenes): These contain a trimethoxy "A" ring, a "B" ring with substituents frequently at C3′ and C4′ positions, and an ethene bridge connecting the two rings that provides structural rigidity . The A series includes six members (CA-1 to CA-6), with CA-1 through CA-5 having a cis-stilbene configuration, while CA-6 features a trans-stilbene arrangement .
-
Combretastatins B (dihydrostilbenes): The B series lacks the double bond in the bridge connecting the two aromatic rings, featuring four types (CB-1 to CB-4) .
-
Combretastatins C (phenanthrenes): This series includes rare phenanthroquinone structures, with Combretastatin C-1 being the primary representative .
-
Combretastatins D (macrocyclic lactones): This series, which includes Combretastatin D1, is characterized by a macrocyclic lactone structure fundamentally different from the other series . While the A, B, and C series share similarities in their core structures, the D series represents a distinct structural class within the combretastatin family.
Biological Activity Comparison
The biological activities of different combretastatin series vary considerably:
-
Combretastatin A-4 (CA-4): The most potent antitumor agent among combretastatins, CA-4 inhibits tubulin polymerization and disrupts tumoral vasculature formation . Its antimitotic properties stem from binding to tubulin at the colchicine site, with the cis configuration of the stilbene moiety being crucial for this activity .
-
Combretastatin A-1: Also demonstrates significant antitumor activity, though less potent than CA-4 .
-
Combretastatin D1: While specific biological activities of Combretastatin D1 are less extensively documented compared to the A series, its unique macrocyclic lactone structure suggests potentially distinct biological targets and mechanisms of action that warrant further investigation .
Biological Activities of Combretastatins
While the search results provide limited information specific to Combretastatin D1's biological activities, understanding the broader biological profile of combretastatins offers insights into potential research directions for this compound.
Anti-inflammatory Activities
Some combretastatins demonstrate anti-inflammatory properties. For example, combretastatin derivatives containing pyrrolidine, piperidine, and morpholine residues reduced inflammation in a histamine inflammation model by approximately 1.5-fold compared to control groups . The potential anti-inflammatory activities of Combretastatin D1 represent an area for future research, especially considering the relationship between inflammation and various disease states.
Antimicrobial Properties
Certain combretastatins exhibit antimicrobial activities against various pathogens. CA-4 has shown moderate antifungal activity against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes with MIC values of 19.8 ± 6.5 and 15.8 ± 6.5 μg/mL, respectively . Additionally, some combretastatins demonstrate antiviral activities against herpes viruses (HHV-1 and HHV-2) . While the specific antimicrobial profile of Combretastatin D1 remains to be elucidated, these findings suggest potential applications worth exploring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume